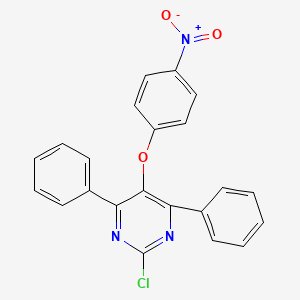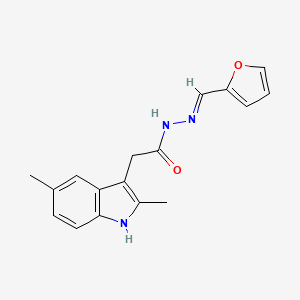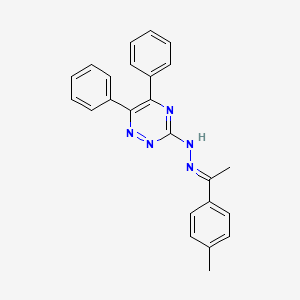
2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide
Descripción general
Descripción
2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide, also known as CDDO or bardoxolone methyl, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. CDDO is a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating cellular antioxidant and anti-inflammatory responses.
Mecanismo De Acción
2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide activates the Nrf2 pathway by binding to Keap1, a protein that normally facilitates the degradation of Nrf2. When this compound binds to Keap1, it prevents the degradation of Nrf2 and allows it to translocate to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of target genes. This results in the upregulation of genes involved in cellular antioxidant and anti-inflammatory responses, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferase (GST).
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including:
- Induction of antioxidant and anti-inflammatory genes: this compound activates the Nrf2 pathway and upregulates the expression of genes involved in cellular antioxidant and anti-inflammatory responses.
- Inhibition of cancer cell growth and proliferation: this compound induces apoptosis and inhibits angiogenesis in cancer cells.
- Inhibition of pro-inflammatory cytokines and chemokines: this compound reduces the production of pro-inflammatory cytokines and chemokines, such as TNF-alpha and IL-6.
- Improvement of insulin sensitivity: this compound improves insulin sensitivity and reduces hepatic steatosis in animal models of obesity and type 2 diabetes.
- Reduction of plasma lipid levels: this compound reduces plasma lipid levels, including triglycerides and LDL cholesterol, in animal models of hyperlipidemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has several advantages and limitations for lab experiments. Some of the advantages include:
- High potency: this compound is a potent activator of the Nrf2 pathway and can induce the expression of target genes at low concentrations.
- Selectivity: this compound selectively activates the Nrf2 pathway and does not activate other signaling pathways.
- Stability: this compound is stable in vitro and in vivo and can be stored for long periods of time.
Some of the limitations of this compound include:
- Cost: this compound is a synthetic compound and can be expensive to produce.
- Solubility: this compound is poorly soluble in aqueous solutions and may require the use of organic solvents for in vitro experiments.
- Specificity: this compound may have off-target effects and may not be specific to the Nrf2 pathway in all cell types.
Direcciones Futuras
There are several future directions for the research on 2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide. Some of these include:
- Clinical trials: this compound has shown promising results in preclinical studies, and clinical trials are needed to determine its efficacy and safety in humans.
- Combination therapy: this compound may be used in combination with other anticancer drugs or anti-inflammatory agents to enhance their therapeutic effects.
- Structure-activity relationship studies: The synthesis of this compound analogs with improved potency and selectivity may lead to the development of more effective therapeutic agents.
- Mechanistic studies: Further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on cellular antioxidant and anti-inflammatory responses.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been extensively studied for its potential therapeutic applications, including cancer, inflammation, and metabolic disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including lung, breast, and prostate cancer. This compound also induces apoptosis (programmed cell death) in cancer cells and inhibits angiogenesis (the formation of new blood vessels that supply tumors with nutrients). In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-alpha and IL-6, and reduce the infiltration of immune cells into inflamed tissues. In metabolic disorders, this compound has been shown to improve insulin sensitivity, reduce hepatic steatosis (accumulation of fat in the liver), and decrease plasma lipid levels.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-22-15-5-3-4-13(17(15)23-2)11-19-20-16(21)10-12-6-8-14(18)9-7-12/h3-9,11H,10H2,1-2H3,(H,20,21)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMJRVLGRFGREG-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl {[4-(acetylamino)-2,5-dimethoxyphenyl]hydrazono}(cyano)acetate](/img/structure/B3854936.png)
![4-bromo-N'-[(5-bromo-2-furyl)methylene]benzohydrazide](/img/structure/B3854940.png)
![1-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B3854943.png)

![1-({1-[(2'-methoxybiphenyl-3-yl)carbonyl]pyrrolidin-2-yl}methyl)-1H-pyrazole](/img/structure/B3854954.png)


![1-methyl-N-[4-(methylthio)phenyl]-4-piperidinamine](/img/structure/B3854975.png)
![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3854984.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3855016.png)
![2,2,2-trifluoro-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B3855027.png)

